molecular formula C22H22N2O2S B2422482 3-(Phenylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one CAS No. 2034392-12-4

3-(Phenylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one

Cat. No. B2422482
CAS RN: 2034392-12-4
M. Wt: 378.49
InChI Key: BJDMXBHABQKINX-UHFFFAOYSA-N
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Description

3-(Phenylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one, commonly known as PTQ, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of pyrrolidine derivatives and has shown promising results in various scientific studies.

Scientific Research Applications

Antimicrobial Activity

Compounds structurally similar to 3-(Phenylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one have been synthesized and evaluated for their antimicrobial activity. For example, (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones and (E)-1-aryl-3-[2-(pyrrolidin-1-yl)quinolin-3-yl]prop-2-en-1-ones were prepared via Claisen-Schmidt condensation and displayed significant antibacterial and antifungal effects against strains such as Staphylococcus aureus, Escherichia coli, Aspergillus niger, and Candida metapsilosis (Ashok et al., 2014).

Antitumor Activity

Several synthesized derivatives of quinoline and pyrrolidinone have shown promising antitumor activity. Notably, compounds with structural features related to 3-(Phenylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one were found effective against human neuroblastoma SK-N-SH and lung carcinoma A549 cell lines, suggesting potential applications in cancer research (Nagarapu et al., 2011).

Synthesis and Reactivity

The synthesis of related compounds through methods such as ultrasound- and microwave-assisted synthesis, chemoenzymatic synthesis, and various catalytic processes demonstrates the chemical versatility and potential for further exploration in materials science and organic synthesis (Alizadeh et al., 2014).

Spectroscopic Properties and Chemical Sensing

Research into the spectroscopic properties of related compounds, such as the study of (3-amino-substituted-thieno[2,3-b]pyridine-2-yl)pyridine/quinolin-2-yl)(phenyl)methanones, reveals insights into how modifications in the chemical structure can influence electronic absorption, fluorescence, and charge transfer properties. These findings suggest potential applications in the development of chemical sensors and molecular reporters (Al-Ansari, 2016).

properties

IUPAC Name

3-phenylsulfanyl-1-(3-quinolin-2-yloxypyrrolidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S/c25-22(13-15-27-19-7-2-1-3-8-19)24-14-12-18(16-24)26-21-11-10-17-6-4-5-9-20(17)23-21/h1-11,18H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDMXBHABQKINX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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